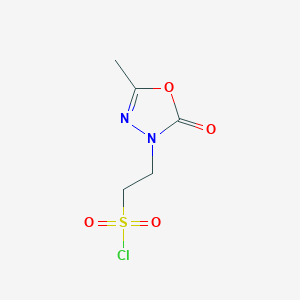
2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles, such as the compound , are synthesized through various methods. A procedure was developed for introducing sulfonyl chloride groups into 3,5-diaryl-1,2,4-oxadiazoles, indicating the versatility and modifiability of such compounds (Agat’ev et al., 2015). Additionally, 1,3,4-oxadiazole bearing compounds have significant interest due to their biological activities, and various N-substituted derivatives have been synthesized, hinting at the adaptability of these compounds in research (Khalid et al., 2016).
Catalysis and Synthesis
The compound and its related structures have been used in catalysis and synthesis. For instance, 3-methyl-1-sulfonic acid imidazolium chloride has been used as an efficient and recyclable catalyst and solvent for the synthesis of N-sulfonyl imines (Zolfigol et al., 2010). Similarly, aromatic poly(1,3,4-oxadiazole)s containing ether sulfone linkages have been synthesized, indicating the role of such compounds in creating new materials with specific properties (Hsiao & Chiou, 2001).
Applications in Material Science
Corrosion Inhibition
The derivatives of 1,3,4-oxadiazole have been studied for their corrosion inhibition properties. For instance, certain derivatives were assessed for their ability to inhibit corrosion on mild steel in sulphuric acid, indicating their potential application in protecting industrial materials (Ammal et al., 2018).
Preparation of Functional Materials
Compounds related to 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride have been used in the preparation of other functional materials. For instance, ionic liquids regulated by sulfamic acid were used for the chemoselective transesterification of β-ketoesters, showing the role of such compounds in fine-tuning chemical reactions (Bo et al., 2003). Also, the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones was catalyzed by a novel ionic liquid, demonstrating the use of such compounds in the synthesis of complex molecular structures (Moosavi‐Zare et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(5-methyl-2-oxo-1,3,4-oxadiazol-3-yl)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O4S/c1-4-7-8(5(9)12-4)2-3-13(6,10)11/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAIPQIRWKLEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)O1)CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-3-carboxamide](/img/structure/B2642024.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2642026.png)







![[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoate](/img/structure/B2642040.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2642045.png)